molecular formula C19H21F2N3O2 B2884166 2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380068-41-5

2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No.: B2884166
CAS No.: 2380068-41-5
M. Wt: 361.393
InChI Key: NXPOWXFJLUMPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as Compound A, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone A involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound A also binds to the ATP-binding site of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. This compound A has also been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone A in lab experiments is its specificity for the Akt pathway, which allows for the study of this pathway in isolation. However, one limitation of using this compound A is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone A, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the study of its pharmacokinetics and toxicity in vivo. Additionally, the combination of this compound A with other drugs may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone A involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl 2-bromoacetate to form 2,4-difluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 1-(4-hydroxy-5-ethylpyrimidin-2-yl)piperidin-4-ol to form this compound A.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone A has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, this compound A has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-2-13-11-22-19(23-12-13)26-16-5-7-24(8-6-16)18(25)9-14-3-4-15(20)10-17(14)21/h3-4,10-12,16H,2,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPOWXFJLUMPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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